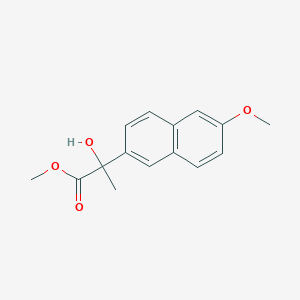

Methyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate

Übersicht

Beschreibung

Methyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate is an organic compound with the molecular formula C15H16O4 It is a derivative of naphthalene and is known for its applications in various fields, including chemistry, biology, and medicine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate can be synthesized through several methods. One common synthetic route involves the condensation of this compound with 2-naphthaldehyde, followed by acid hydrolysis to remove the ether group and obtain the target compound . Another method involves the reaction of 2-(6-methoxynaphthalen-2-yl)propanoic acid with methanol in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, purification, and crystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Methyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate serves as a reference standard in analytical chemistry. It is utilized for the calibration and validation of analytical methods, ensuring accuracy in quantitative analyses of similar compounds .

Biological Research

The compound has been investigated for its potential anti-inflammatory and antimicrobial properties. Preliminary studies suggest that it may function as an inhibitor of cyclooxygenase (COX), particularly COX-2, which is significant for reducing gastrointestinal side effects associated with non-selective NSAIDs .

Potential Biological Activities:

- Anti-inflammatory Effects : Its ability to inhibit COX enzymes positions it as a candidate for developing new anti-inflammatory drugs.

- Antimicrobial Properties : Research indicates potential efficacy against various pathogens, warranting further exploration in infectious disease management .

Pharmaceutical Development

The compound is explored as a pharmaceutical intermediate , particularly in the synthesis of new drugs targeting inflammatory diseases. Its structural modifications can enhance bioavailability and therapeutic efficacy compared to its parent compound, Naproxen .

Industrial Applications

In industrial settings, this compound is utilized in the production of polymers and other materials due to its chemical stability and reactivity. Its unique properties allow for incorporation into various formulations, enhancing product performance .

Case Studies and Research Findings

Several studies highlight the compound's applications:

-

Polymer Synthesis : A study detailed the preparation of new Naproxen polymers using this compound as a precursor. These polymers exhibited promising characteristics for drug delivery systems .

Study Application Findings RJPBCS (2018) Polymer Synthesis Developed new polymers with enhanced drug delivery properties Analytical Methods Calibration Standard Validated methods for analyzing similar naphthalene derivatives

Wirkmechanismus

The mechanism of action of Methyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to participate in various chemical reactions, contributing to its diverse applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(6-Methoxy-2-naphthyl)propionic acid: Similar in structure but differs in functional groups.

2-Methoxyphenyl 2-(6-methoxynaphthalen-2-yl)propanoate: Shares a similar naphthalene core but has different substituents.

Uniqueness

Methyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biologische Aktivität

Methyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate, also known as Naproxen methyl ester, is a derivative of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. This compound has garnered interest due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C15H16O3

- Molar Mass : 244.29 g/mol

- CAS Number : 26159-35-3

- Density : 1.103 g/cm³

- Melting Point : 50-52 °C

This compound functions primarily as a COX inhibitor, with selectivity for COX-2 over COX-1. This selectivity is significant as it may reduce gastrointestinal side effects commonly associated with non-selective NSAIDs. The methyl ester modification enhances the lipophilicity of the compound, potentially improving its bioavailability and therapeutic efficacy.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties:

- Inhibition of Prostaglandin Synthesis : Studies have shown that this compound effectively inhibits the synthesis of prostaglandins, which are mediators of inflammation. The inhibition occurs through competitive binding to the active site of cyclooxygenase enzymes (COX), particularly COX-2, which is upregulated during inflammatory responses .

- Cellular Assays : In vitro assays using human cell lines demonstrated that this compound reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in stimulated macrophages, suggesting a potential for modulating immune responses .

Analgesic Properties

The analgesic activity of this compound has been evaluated in various animal models:

- Pain Models : In rodent models of pain (e.g., formalin test), administration of this compound resulted in a significant reduction in pain behavior compared to controls, indicating its effectiveness as an analgesic agent .

- Comparison with Naproxen : Comparative studies suggest that while both Naproxen and its methyl ester exhibit analgesic effects, the ester form may offer improved pharmacokinetic properties due to enhanced absorption rates .

Study on Toxicity and Environmental Impact

A study conducted on the environmental impact of Naproxen derivatives, including this compound, revealed that these compounds could affect aquatic organisms. A germination bioassay indicated that at concentrations above 1 mM, these compounds inhibited seed germination in radish (Raphanus sativus), suggesting potential ecological risks associated with their use .

Eigenschaften

IUPAC Name |

methyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-15(17,14(16)19-3)12-6-4-11-9-13(18-2)7-5-10(11)8-12/h4-9,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWICZBQXXZFFOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.